2-Hydroxy-2-(pyridin-3-yl)acetamide
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Overview
Description
2-Hydroxy-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring substituted with a hydroxyacetamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyl group and an amide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
Compounds with pyridine and pyrrolidine scaffolds, which are present in 2-hydroxy-2-(pyridin-3-yl)acetamide, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyridine scaffolds have been found in a variety of approved drugs and have been consistently incorporated in a diverse range of drug candidates .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have been characterized by target selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetamide typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) at low temperatures (0°C). This reaction yields 2-hydroxy-2-(pyridin-3-yl)acetonitrile, which can then be hydrolyzed to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyridin-3-yl)acetamide.
Reduction: The amide group can be reduced to an amine, yielding 2-hydroxy-2-(pyridin-3-yl)ethylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkylating agents (e.g., alkyl halides) can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Oxo-2-(pyridin-3-yl)acetamide
Reduction: 2-Hydroxy-2-(pyridin-3-yl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-2-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally similar but contains a nitrile group instead of an amide group.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.
2-(Pyridin-3-yl)acetamide: Lacks the hydroxyl group present in 2-Hydroxy-2-(pyridin-3-yl)acetamide.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wider range of chemical reactions and form more diverse interactions with biological targets compared to its similar compounds.
Properties
IUPAC Name |
2-hydroxy-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOJIGVNNBROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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